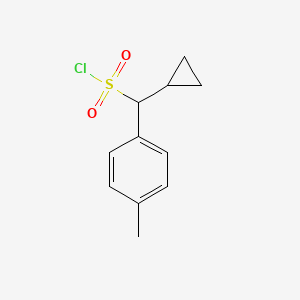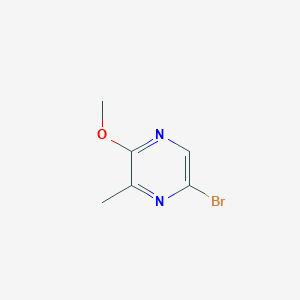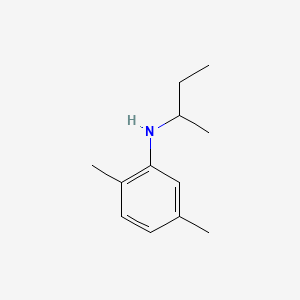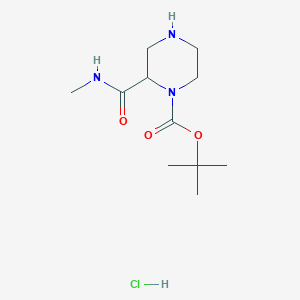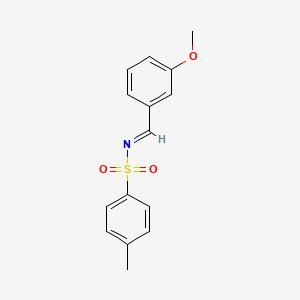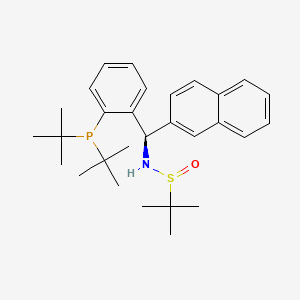
(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a naphthalene ring, a phosphanyl group, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common approach involves the use of regioselective benzannulation, which allows for the precise construction of the naphthalene core . This process typically involves several C-C bond-forming reactions, such as gem-dichlorocyclopropanation, acylation, and Suzuki-Miyaura cross-coupling .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems enable the direct introduction of functional groups into a variety of organic compounds, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups, such as the phosphanyl and sulfinamide moieties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group can yield phosphine oxides, while reduction of the sulfinamide moiety can produce amines.
Scientific Research Applications
Chemistry: In chemistry, ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes.
Biology and Medicine: In biology and medicine, this compound has potential applications as a building block for drug development. Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents.
Industry: In industry, ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, while the sulfinamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other naphthalene derivatives and phosphanyl-containing molecules, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone and naphthalene-substituted aromatic esters .
Uniqueness: What sets ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide apart is its combination of a naphthalene ring, a phosphanyl group, and a sulfinamide moiety
Properties
Molecular Formula |
C29H40NOPS |
|---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
N-[(R)-(2-ditert-butylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H40NOPS/c1-27(2,3)32(28(4,5)6)25-17-13-12-16-24(25)26(30-33(31)29(7,8)9)23-19-18-21-14-10-11-15-22(21)20-23/h10-20,26,30H,1-9H3/t26-,33?/m1/s1 |
InChI Key |
VMIJVPQONBLCFF-UOQVMRJOSA-N |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC3=CC=CC=C3C=C2)NS(=O)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC3=CC=CC=C3C=C2)NS(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


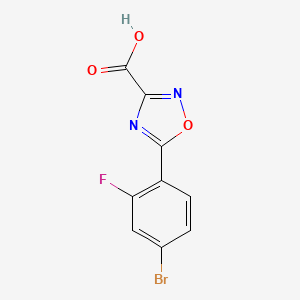
![Tert-butyl 7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13642433.png)


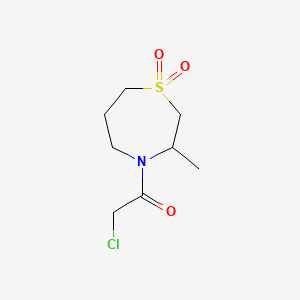

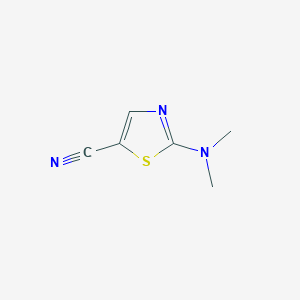
![2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B13642478.png)
